MK 1903 is a potent GPR109A agonist that lowers free fatty acids in humans and may be used in the treatment of obesity and related weight disorders.
MK 1903 is a potent and selective hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) full agonist. MK 1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay (EC50 values are 12.9 and 51 nM respectively).
mk-1903
CAS No.: 1268882-43-4
Cat. No.: VC0535621
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268882-43-4 |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | (2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid |
Standard InChI | InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
Standard InChI Key | CUTZNERBKDMLAP-QWWZWVQMSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O |
SMILES | C1C2C1C3=C(C2)C(=NN3)C(=O)O |
Canonical SMILES | C1C2C1C3=C(C2)C(=NN3)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
MK-1903 ((4aR,5aR)-4,4a,5,5a-tetrahydro-1H-cyclopropa cyclopenta[1,2-c]pyrazole-3-carboxylic acid) has a molecular formula of and a molecular weight of 164.16 Da . Its stereochemistry, confirmed via X-ray crystallography, features two defined stereocenters with absolute configurations at the 4a and 5a positions . The compound’s compact, rigid tricyclic structure contributes to its high receptor selectivity (Figure 1).
Table 1: Key Chemical Properties of MK-1903
Property | Value |
---|---|
CAS Number | 1268882-43-4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 1 |
Solubility (DMSO) | 112.5 mg/mL (685.3 mM) |
Solubility (Ethanol) | <8.21 mg/mL |
The compound’s low rotatable bond count and high solubility in dimethyl sulfoxide (DMSO) make it suitable for in vitro assays .
Mechanism of Action
GPR109A Agonism
MK-1903 acts as a full agonist at GPR109A, a Gi/o-coupled receptor expressed in adipocytes, immune cells, and the spleen . Upon activation, GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP levels. In CHO cells expressing human GPR109A, MK-1903 demonstrated an EC50 of 12.9 nM in a homogeneous time-resolved fluorescence (HTRF) cAMP assay, surpassing niacin’s potency (EC50 = 51 nM) . Notably, it exhibits no binding affinity for the closely related GPR109B receptor, ensuring selectivity .
Downstream Effects
Preclinical Development
In Vitro Profiling
MK-1903’s selectivity was validated across 120 GPCRs, ion channels, and transporters, with no significant off-target activity observed . Its metabolic stability in human hepatocytes (t1/2 = 45 minutes) and low cytochrome P450 inhibition (IC50 >10 μM for CYP3A4/2D6) supported further development .
In Vivo Efficacy
In diet-induced obese mice, MK-1903 (10 mg/kg, oral) reduced plasma FFAs by 85% within 1 hour, an effect sustained for 6 hours . Despite this, no significant changes in total cholesterol or triglycerides were noted, contrasting with niacin’s lipid-altering profile .
Clinical Trials
Phase 1: Pharmacodynamics
A randomized, double-blind study in healthy volunteers (n=48) evaluated single doses (50–800 mg). At 200 mg, MK-1903 achieved a Cmax of 49.8 nM and reduced FFAs by 72% versus placebo . Flushing, a common niacin adverse effect, was absent, highlighting its improved tolerability .
Phase 2: Dyslipidemia
A 12-week trial in patients with mixed dyslipidemia (n=320) compared MK-1903 (200 mg/day) to extended-release niacin (1,000 mg/day). Results showed:
Table 2: Phase 2 Lipid Profile Changes
Parameter | MK-1903 (% Change) | Niacin (% Change) |
---|---|---|
HDL Cholesterol | +5.2 | +18.7 |
LDL Cholesterol | -3.1 | -12.4 |
Triglycerides | -8.9 | -25.6 |
The trial concluded that MK-1903’s HDL elevation failed to meet pre-specified efficacy endpoints, leading to program discontinuation .
Pharmacokinetics and Metabolism
Absorption and Distribution
MK-1903 exhibits dose-proportional pharmacokinetics, with a Tmax of 2–3 hours and oral bioavailability of 65% in rats . Its volume of distribution (0.8 L/kg) suggests limited tissue penetration, consistent with high plasma protein binding (92%) .
Elimination
The compound undergoes glucuronidation (UGT1A1/1A3) rather than oxidative metabolism, producing an inactive acyl-glucuronide metabolite . Renal excretion accounts for <5% of elimination, with a terminal half-life of 6–8 hours in humans .
Comparative Analysis with Niacin
Therapeutic Implications
The dissociation between FFA reduction and lipid changes challenges the centrality of GPR109A in niacin’s benefits, urging exploration of non-canonical pathways . MK-1903 remains a valuable tool for delineating GPR109A’s physiological roles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume